2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium

Photoacid generator Acid diffusion length Chemically amplified resist

2,4,6‑Tris(1‑methylethyl)benzenesulfonic acid triphenylsulfonium (CAS 197447‑16‑8) is an onium‑salt photoacid generator (PAG) comprising a triphenylsulfonium cation paired with the sterically congested 2,4,6‑triisopropylbenzenesulfonate anion [REFS‑1]. The compound exhibits a molecular formula of C₃₃H₃₈O₃S₂ and a molecular weight of 546.8 g mol⁻¹ [REFS‑2].

Molecular Formula C33H38O3S2
Molecular Weight 546.8 g/mol
CAS No. 197447-16-8
Cat. No. B13927172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(1-methylethyl)benzenesulfonic acid triphenylsulfonium
CAS197447-16-8
Molecular FormulaC33H38O3S2
Molecular Weight546.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15S.C15H24O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h1-15H;7-11H,1-6H3,(H,16,17,18)/q+1;/p-1
InChIKeyUSMVHTQGEMDHKL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylsulfonium 2,4,6‑Triisopropylbenzenesulfonate (CAS 197447‑16‑8): Compound Class and Baseline Characteristics for Procurement Evaluation


2,4,6‑Tris(1‑methylethyl)benzenesulfonic acid triphenylsulfonium (CAS 197447‑16‑8) is an onium‑salt photoacid generator (PAG) comprising a triphenylsulfonium cation paired with the sterically congested 2,4,6‑triisopropylbenzenesulfonate anion [REFS‑1]. The compound exhibits a molecular formula of C₃₃H₃₈O₃S₂ and a molecular weight of 546.8 g mol⁻¹ [REFS‑2]. Upon exposure to actinic radiation (deep‑UV, electron beam, EUV), it photolytically liberates 2,4,6‑triisopropylbenzenesulfonic acid, a strong sulfonic acid whose bulky molecular architecture is intentionally designed to suppress acid diffusion in chemically amplified resist (CAR) films [REFS‑1]. This diffusion‑control strategy is central to achieving high‑resolution patterning in advanced semiconductor lithography.

Workflow Advanced lithography PAG for DUV, EUV, e‑beam resists
Selection Bulky anion engineered to control acid diffusion
Use Context Chemically amplified resist (CAR) formulations requiring low blur

Why Triphenylsulfonium 2,4,6‑Triisopropylbenzenesulfonate Cannot Be Freely Replaced by Generic In‑Class Photoacid Generators


Photoacid generators that share the triphenylsulfonium cation but differ in the counter‑anion produce acids with vastly different diffusion lengths, acid strengths, and volatility profiles, leading to quantifiable differences in lithographic resolution, line‑edge roughness (LER), and post‑exposure delay (PED) stability [REFS‑1]. Simply substituting triphenylsulfonium triflate or perfluorobutanesulfonate for the 2,4,6‑triisopropylbenzenesulfonate salt results in measurable degradation of pattern fidelity because the smaller, more mobile fluorinated sulfonic acids diffuse further in the resist film [REFS‑2]. The following evidence guide quantifies precisely where the 2,4,6‑triisopropylbenzenesulfonate anion confers performance differentiation that is meaningful for resist formulation and procurement decisions.

This PAG
Triflate/tosylate PAGs
Risk if substituted
Triisopropylbenzenesulfonate anion
Triflate, tosylate
Smaller acids diffuse further; may reduce resolution and LER control
Bulky, low-volatility acid
Volatile triflic/toluene‑sulfonic acid
Acid evaporation during PED can degrade CD uniformity; PED stability may not transfer

Quantitative Differentiation Evidence for Triphenylsulfonium 2,4,6‑Triisopropylbenzenesulfonate (CAS 197447‑16‑8) Versus Closest In‑Class Comparators


Acid Diffusion Suppression: 2,4,6‑Triisopropylbenzenesulfonate Anion Versus Tosylate and Triflate Counterparts

The diffusion coefficient of the photogenerated acid is the dominant factor controlling image blur in chemically amplified resists. Triphenylsulfonium tosylate (TPS⁺·TSA⁻) exhibits a measured diffusion coefficient D = 1.1 × 10⁻⁴ μm² s⁻¹ [REFS‑1]. The 2,4,6‑triisopropylbenzenesulfonate anion introduces three bulkier isopropyl groups in the 2‑, 4‑, and 6‑positions of the benzene ring, which patent disclosures explicitly claim results in “low diffusion” and consequently “improved resolution, improved focus latitude, and minimized line width variation” [REFS‑2]. While a direct numeric D value for the TPS⁺·2,4,6‑triisopropylbenzenesulfonate ion pair is not publicly available, the trend established by the Tidwell solvolysis study shows that 2,4,6‑triisopropylbenzenesulfonate esters react 0.06–0.25 × relative to the corresponding tosylate esters, quantitatively confirming the steric retardation imparted by the isopropyl substituents [REFS‑3]. This steric retardation directly translates into reduced acid mobility in the resist film relative to tosylate‑ and triflate‑based PAGs.

Acid diffusion reduction
Head‑to‑head
Relative reactivity 0.06–0.25× vs tosylate; patent‑claimed low diffusion acid
Supports resolution improvement context
Direct D value for TPS·Tps not reported; based on solvolysis rank
Photoacid generator Acid diffusion length Chemically amplified resist Lithography

Post‑Exposure Delay (PED) Stability: Reduced Line‑Width Variation with 2,4,6‑Triisopropylbenzenesulfonate‑Based PAGs

Post‑exposure delay between irradiation and post‑exposure bake can cause acid diffusion or evaporation, degrading critical dimension (CD) uniformity. The patent literature explicitly teaches that resist compositions employing PAGs that generate 2,4,6‑triisopropylbenzenesulfonic acid exhibit “minimized line width variation or shape degradation even on long‑term PED” [REFS‑1]. This contrasts with the behaviour observed for smaller photogenerated acids such as triflic acid (from TPS⁺·triflate) or p‑toluenesulfonic acid (from TPS⁺·tosylate), which are reported to suffer from ‘T‑top’ formation due to acid volatility and lateral diffusion during extended delays [REFS‑2]. The bulky, lower‑volatility 2,4,6‑triisopropylbenzenesulfonic acid mitigates these failure modes, preserving pattern integrity over longer queue times in production environments.

PED stability
Class‑level
Claimed minimized line‑width variation on long‑term PED
Reported PED process window context
Quantitative CD change data not reported; patent disclosure
Post‑exposure delay Line‑width variation Environmentally stable resist Process window

Purity Specification: >98.0% by HPLC/qNMR Ensures Reproducible Lithographic Performance

Commercial lots of triphenylsulfonium 2,4,6‑triisopropylbenzenesulfonate are certified to >98.0% purity by HPLC with quantitative NMR (qNMR) verification [REFS‑1]. This level of analytical characterisation reduces the risk of batch‑to‑batch variability in photospeed and dark‑loss, critical parameters for high‑volume semiconductor manufacturing where even sub‑percent impurities can shift the deprotection kinetics and degrade CD uniformity.

Purity specification
Data to verify
>98.0% (HPLC/qNMR)
Supports batch reproducibility review
Supplier‑certified; verify with incoming QC
Purity specification qNMR HPLC Quality control Procurement

Recommended Application Scenarios for Triphenylsulfonium 2,4,6‑Triisopropylbenzenesulfonate Based on Quantitative Evidence


High‑Resolution Electron‑Beam and Deep‑UV Lithography Requiring Sub‑100 nm Pattern Fidelity

The low acid diffusion conferred by the bulky 2,4,6‑triisopropylbenzenesulfonate anion makes this PAG especially suited for chemically amplified resists targeting feature sizes where acid‑blur must be kept below ~10 nm. The compound is explicitly claimed to deliver high resolution and high contrast in electron‑beam and DUV patterning processes [REFS‑1].

Manufacturing Environments with Extended Post‑Exposure Queue Times

When wafer processing involves unavoidable delays between exposure and post‑exposure bake, the reduced volatility and sterically hindered diffusion of the photogenerated 2,4,6‑triisopropylbenzenesulfonic acid minimise CD drift, as evidenced by patent claims of minimal line‑width variation even after long‑term PED [REFS‑2].

Formulations Requiring Dual‑PAG Synergy for Contrast Enhancement

Patent literature describes the use of triphenylsulfonium 2,4,6‑triisopropylbenzenesulfonate in combination with N‑(ethylsulfonyloxy)succinimide as a co‑PAG system, enabling fine‑tuning of dissolution contrast and photospeed for specific resist platforms [REFS‑3].

Application
Selection Property
Validation Focus
Sub‑100 nm patterning
Low acid diffusion
Resolution and LER review
Extended PED queue times
PED stability
CD uniformity over delay
Co‑PAG contrast enhancement
Co‑PAG compatibility
Photospeed and dissolution contrast
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